4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide
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Overview
Description
4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a morpholine ring, and a pyridine moiety
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely restricted to mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound modulates the activity of MRGPRX2 .
Biochemical Pathways
Mrgprx2 is known to mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD . Therefore, it is likely that the compound affects these pathways.
Pharmacokinetics
The compound is known to modulate mrgprx2, suggesting it is able to reach the target site in the body .
Result of Action
By modulating MRGPRX2, the compound can potentially ease pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the crystal structure of a similar compound, tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, was found to be influenced by temperature . It is possible that similar environmental factors could also affect this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the core morpholine structure. One common approach is the reaction of 6-methylpyridin-2-amine with a suitable benzyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its unique structure may contribute to the development of novel treatments for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
4-Methyl-N-pyridin-2-yl-benzenesulfonamide: This compound shares a similar pyridine structure but differs in the presence of a sulfonamide group.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another compound with a pyridine moiety, but with a quinazoline ring system.
Uniqueness: 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-5-9-16(19-13)20-18(23)15-11-24-12-17(22)21(15)10-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQOIWZAYXAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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